Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-3-2-4-7(12)5-6/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKPBFWGNXNBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674636 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-63-6 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate typically involves the reaction of 3-bromobenzaldehyde with thiourea and methyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains and fungi.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Candida albicans | 0.75 |
These findings suggest its potential as a broad-spectrum antimicrobial agent, effective against both gram-positive and gram-negative bacteria as well as fungi.
Anticancer Activity
The compound has shown promising anticancer effects in vitro, inhibiting the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT-29) | 8 |
| Human breast cancer (MCF-7) | 12 |
| Human lung adenocarcinoma (A549) | 10 |
Mechanistic studies indicate that it induces apoptosis in cancer cells by modulating cell cycle proteins and apoptosis-related pathways .
Biological Studies
Enzyme Interaction Studies
this compound is utilized in studies to understand its interactions with various enzymes and receptors. Its ability to bind to specific targets can influence biochemical pathways critical for cellular functions. For instance, molecular docking studies have revealed strong binding affinities to Bcl-2 and cyclooxygenase (COX) enzymes, which play significant roles in regulating apoptosis and inflammation in cancer cells .
Material Science
The unique structural characteristics of this compound make it a candidate for the development of new materials with specific electronic or optical properties. Its thiazole ring structure allows for potential applications in organic electronics and photonic devices.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with thiourea and methyl 2-bromoacetate under basic conditions. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. Variations in substituents on the thiazole ring have been shown to significantly impact both antimicrobial and anticancer properties .
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers demonstrated the effectiveness of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's low MIC values indicate its potential as a lead compound for developing new antibiotics. -
Anticancer Mechanism Exploration
Another significant study utilized molecular docking to explore the anticancer mechanisms of this compound, revealing insights into how it interacts with target proteins involved in cancer cell survival. The findings suggest that modifications to the compound's structure could enhance its therapeutic efficacy against specific cancer types .
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Table 1: Positional Isomers and Halogen-Substituted Analogs
Key Observations :
Variations in the Thiazole Core
Table 2: Thiazole Core Modifications
Biological Activity
Methyl 2-amino-4-(3-bromophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Biological Activities
Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These include:
- Antibacterial
- Antifungal
- Antiviral
- Antitumor
- Anti-inflammatory
- Analgesic
These properties make thiazoles valuable in medicinal chemistry and drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound exhibits inhibitory effects on various enzymes, which can lead to antimicrobial and anticancer activities. For instance, it has been shown to inhibit certain enzymes critical for bacterial and cancer cell survival.
- Cellular Interaction : The compound interacts with cellular signaling pathways and gene expression, affecting cellular metabolism and apoptosis. Notably, it has been observed to induce cell cycle arrest and apoptosis in cancer cells .
- Molecular Binding : The molecular mechanism involves binding to specific biomolecules such as receptors or enzymes, leading to either activation or inhibition of their functions.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce cell death in various cancer cell lines:
- IC50 Values : Studies indicate that the compound has IC50 values in the micromolar range against different cancer types, suggesting potent cytotoxic effects .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains and demonstrated effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 25 µg/mL | |
| M. tuberculosis | 100 µg/mL |
This compound interacts with several biochemical pathways:
- Cell Signaling : Alters the activity of key signaling molecules, influencing cellular responses.
- Gene Expression : Modulates transcription factors involved in cell cycle regulation and apoptosis.
These interactions are crucial for its therapeutic effects in both antimicrobial and anticancer applications .
Q & A
Q. Protocol :
- Target Selection : Enzymes (e.g., COX-2, kinases) or cell lines (e.g., HeLa, MCF-7).
- Assays :
Methodological Guidance
What separation techniques are suitable for purifying this compound?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20:80 to 50:50).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp: 180–182°C) .
Advanced Tip : Centrifugal partition chromatography (CPC) reduces silica-induced decomposition .
How to design a stability study under physiological conditions?
Q. Protocol :
- pH Variation : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C.
- Analysis : HPLC-MS monitors degradation products (e.g., ester hydrolysis to carboxylic acid).
Example : A related thiazole ester showed 95% stability at pH 7.4 after 24h but 30% degradation at pH 1.2 .
Data Contradiction Analysis
Why do elemental analysis results deviate from theoretical values?
- Common Causes : Incomplete purification (e.g., residual solvents) or hygroscopicity.
- Solution : Dry samples under vacuum (0.1 mmHg, 40°C) for 24h before analysis. For hygroscopic compounds, use Karl Fischer titration to quantify water content .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
